molecular formula C11H14INO3S B183737 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide CAS No. 326885-27-2

4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Cat. No. B183737
M. Wt: 367.21 g/mol
InChI Key: UEGSNLPGFGGHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research. It is a potent inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of B-cell malignancies.

Mechanism Of Action

4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide works by inhibiting the activity of BTK, a protein kinase that plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide leads to the suppression of these signaling pathways, resulting in decreased B-cell proliferation and survival.

Biochemical And Physiological Effects

4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been shown to have a potent inhibitory effect on BTK activity, leading to decreased B-cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in B-cell malignancies. 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages And Limitations For Lab Experiments

4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several advantages for lab experiments, including its potent inhibitory effect on BTK activity, favorable pharmacokinetic profile, and demonstrated efficacy in preclinical models. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise for its synthesis and the potential for off-target effects.

Future Directions

There are several future directions for the study of 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. One area of research is the evaluation of its efficacy in combination with other targeted therapies or chemotherapy regimens. Another area of research is the identification of biomarkers that can predict response to 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, which could help guide patient selection for clinical trials. Additionally, the development of more potent and selective BTK inhibitors is an area of active research.

Scientific Research Applications

4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has shown potent inhibition of BTK and has demonstrated efficacy in reducing tumor growth and improving survival in animal models. 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

properties

CAS RN

326885-27-2

Product Name

4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Molecular Formula

C11H14INO3S

Molecular Weight

367.21 g/mol

IUPAC Name

4-iodo-N-(oxolan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C11H14INO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h3-6,10,13H,1-2,7-8H2

InChI Key

UEGSNLPGFGGHKZ-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from (tetrahydro-2-furanylmethyl)amine and 4-iodobenzenesulfonyl chloride using a similar procedure to that described for Description 30.
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